6-(bromomethyl)-1,3-oxazinan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
1522241-39-9 |
|---|---|
Molecular Formula |
C5H8BrNO2 |
Molecular Weight |
194.03 g/mol |
IUPAC Name |
6-(bromomethyl)-1,3-oxazinan-2-one |
InChI |
InChI=1S/C5H8BrNO2/c6-3-4-1-2-7-5(8)9-4/h4H,1-3H2,(H,7,8) |
InChI Key |
AUYSFXXGAYXMBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)OC1CBr |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromomethyl 1,3 Oxazinan 2 One and Derivatives
Stereoselective Synthesis of the 1,3-Oxazinan-2-one (B31196) Ring System
Achieving stereocontrol in the synthesis of the 1,3-oxazinan-2-one ring is crucial, as the biological activity of these compounds is often dependent on their three-dimensional arrangement. Various strategies have been employed to this end, ranging from the use of chiral auxiliaries to sophisticated cyclization reactions.
Chiral Auxiliaries and Asymmetric Induction Strategies
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgslideshare.netsigmaaldrich.com These auxiliaries create a chiral environment that favors the formation of one diastereomer over another. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
A notable strategy for the synthesis of chiral 1,3-oxazinan-2-ones involves a "chiral pool" approach, utilizing readily available enantiopure starting materials. For instance, chiral 6-hydroxymethyl-1,3-oxazinan-2-ones have been synthesized from carbohydrate derivatives. figshare.comnih.govacs.org This method proceeds through the reaction of optically pure 3-hydroxy-γ-butyrolactone with a primary amine to form an amide, which is subsequently reduced and carbonylated to yield the desired chiral 1,3-oxazinan-2-one with complete retention of stereochemistry. acs.org
In addition to the chiral pool approach, asymmetric catalysis has proven effective. The use of a Cinchona alkaloid-derived bifunctional catalyst has been reported for the synthesis of enantio-enriched 1,3-oxazinan-2-ones. nih.gov This method involves a Michael addition of α-substituted α-isocyanoacetates to phenyl vinyl selenones, followed by a domino oxidative cyclization, where the chiral catalyst induces asymmetry in the initial carbon-carbon bond formation.
| Chiral Source/Auxiliary | Starting Materials | Key Reaction | Product | Ref. |
| Carbohydrate Derivative | (S)-3-hydroxy-γ-butyrolactone, primary amine | Amidation, reduction, carbonylation | Chiral 6-hydroxymethyl-1,3-oxazinan-2-one | acs.orgfigshare.com |
| Cinchona alkaloid-derived catalyst | α-substituted α-isocyanoacetate, phenyl vinyl selenone | Asymmetric Michael addition, domino oxidative cyclization | Enantio-enriched 1,3-oxazinan-2-one | nih.gov |
Ring-Closing Reactions for Scaffold Formation
Ring-closing reactions are a cornerstone for the formation of heterocyclic systems like 1,3-oxazinan-2-ones. A variety of intramolecular cyclization strategies have been developed, offering diverse entry points to this scaffold.
One-pot syntheses are particularly attractive for their efficiency. A notable example is the Brønsted base-catalyzed Michael addition of α-substituted α-isocyanoacetates to phenyl vinyl selenones, followed by a Brønsted acid-catalyzed domino oxidative cyclization to afford 1,3-oxazinan-2-ones in good to excellent yields. nih.gov
Ring-closing metathesis (RCM) is a powerful and versatile method for the synthesis of unsaturated rings, including nitrogen-containing heterocycles. organic-chemistry.orgwikipedia.orgnih.gov While electron-rich amines can be challenging substrates, the development of robust ruthenium catalysts, such as Grubbs' second-generation catalyst, has enabled the efficient synthesis of cyclic amines. nih.gov This methodology can be applied to the synthesis of unsaturated 1,3-oxazinan-2-one precursors.
Intramolecular cyclization of hydroxy acids and their derivatives is a fundamental approach to lactones and, by extension, related heterocyclic systems. The cyclization of a δ-hydroxy acid, for example, proceeds via an intramolecular esterification to form a six-membered δ-lactone, highlighting the thermodynamic favorability of forming such rings. youtube.com A similar principle applies to the formation of 1,3-oxazinan-2-ones from appropriate amino alcohol precursors.
Transition Metal-Catalyzed Cyclizations for 1,3-Oxazinan-2-ones
Transition metal catalysis offers a mild and efficient pathway to 1,3-oxazinan-2-ones, often with high chemo- and regioselectivity. Gold and palladium catalysts have been extensively explored for this purpose.
Gold(I)-catalyzed cyclization of N-Boc-protected 3-butyn-1-amines provides a direct route to 6-alkylidene-1,3-oxazinan-2-ones through a 6-exo-dig cyclization. acs.orgacs.org This method is highly efficient, proceeding under mild conditions and tolerating a range of substituents on the nitrogen and alkyne. Similarly, gold-catalyzed oxycyclization of allenic carbamates can lead to the formation of 1,3-oxazinan-2-one derivatives. beilstein-journals.org
Palladium catalysts have also been successfully employed. The palladium-catalyzed oxidative carbonylation of the alkenyl C-H bonds of enamides using carbon monoxide offers a novel route to 1,3-oxazin-6-ones. thieme-connect.com Another innovative approach is the palladium-catalyzed intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates to synthesize silicon-containing analogues of 1,3-oxazinan-2-ones. rsc.orgrsc.org
| Catalyst | Substrate | Reaction Type | Product | Ref. |
| Gold(I) complex | N-Boc-3-butyn-1-amine | 6-exo-dig cyclization | 6-Alkylidene-1,3-oxazinan-2-one | acs.orgacs.org |
| Gold(I) complex | Allenic carbamate (B1207046) | Oxycyclization | 1,3-Oxazinan-2-one derivative | beilstein-journals.org |
| Palladium(II) acetate | Enamide | Oxidative carbonylation | 1,3-Oxazin-6-one | thieme-connect.com |
| Palladium(0) complex | 3-Amido-2-(arylsilyl)aryl triflate | Intramolecular Hiyama coupling | 4-Sila-4H-benzo[d] nih.govacs.orgoxazine (B8389632) | rsc.orgrsc.org |
Installation and Functionalization of the Bromomethyl Group at C-6
The introduction of a bromomethyl group at the C-6 position of the 1,3-oxazinan-2-one ring is a key step in the synthesis of the target compound. This can be achieved through direct bromination of a pre-formed oxazinanone scaffold or by incorporating a brominated precursor into the cyclization reaction.
Direct Bromination Methodologies on the Oxazinanone Scaffold
Direct bromination of the 1,3-oxazinan-2-one ring system can be challenging due to the potential for side reactions and the need for regioselective control. While specific literature on the direct bromination of 6-methyl-1,3-oxazinan-2-one (B6235474) to its bromomethyl derivative is not extensively detailed in the provided context, general methods for allylic and benzylic bromination, such as the use of N-bromosuccinimide (NBS) with a radical initiator, could potentially be adapted for this transformation, assuming a suitable precursor with a C-6 methyl group is available.
Utilization of Brominated Precursors in Cyclization Reactions
A more direct and controlled method for the synthesis of 6-(bromomethyl)-1,3-oxazinan-2-one involves the use of brominated starting materials in the ring-forming reaction. A patented procedure describes the synthesis of 1,3-oxazin-2-one derivatives that incorporate a bromine atom through the cyclization of allenyl-carbamates. google.com In this method, the use of copper(II) bromide as a promoter facilitates the cyclization and concomitant incorporation of bromine into the product. This approach offers a direct route to brominated 1,3-oxazin-2-ones, including those with a bromomethyl group at the 6-position, by carefully selecting the appropriate allenyl-carbamate precursor.
Green Chemistry Approaches in the Synthesis of 1,3-Oxazinan-2-one Derivatives
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
The utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 building block is a cornerstone of green chemistry. While direct methods for the synthesis of this compound from CO2 are not extensively documented, related strategies for the synthesis of the 1,3-oxazinan-2-one core and other cyclic carbonates have been developed. These methodologies provide a framework for the potential synthesis of the target compound.
One notable approach involves the reaction of 3-amino-1-propanols with a CO2 surrogate, such as ethylene (B1197577) carbonate, in the presence of a catalytic amount of an organic base like triazabicyclodecene (TBD). This method proceeds via an intermolecular cyclization and offers high yields of the corresponding 1,3-oxazinan-2-ones. The reaction can often be performed under neat conditions, where ethylene carbonate serves as both the reactant and the solvent.
Another green strategy is the three-component cyclization of phenacyl bromide, CO2, and an aldehyde, which yields cyclic carbonates under mild conditions. nih.gov While this method produces five-membered rings, the principle of combining a carbonyl source with other reactants in a one-pot synthesis is a valuable concept for developing new routes to six-membered systems like 1,3-oxazinan-2-ones.
Furthermore, the synthesis of 1,3-oxazine-2,4-diones has been achieved through the reaction of CO2 with 2,3-allenamides. rsc.org This reaction proceeds without the need for a metal catalyst, relying on the high reactivity of the allene (B1206475) functional group. rsc.org Although this yields a dione (B5365651) derivative, it showcases the potential of CO2 in forming the oxazinane ring system.
A summary of representative CO2 fixation strategies for the synthesis of related cyclic carbamates is presented in the table below.
| Starting Materials | CO2 Source/Surrogate | Catalyst/Conditions | Product Type | Reference |
| 3-Amino-1-propanols | Ethylene Carbonate | Triazabicyclodecene (TBD), neat | 1,3-Oxazinan-2-ones | |
| Phenacyl bromide, Aldehyde | CO2 | Lithium diisopropylamide (LDA) | Cyclic Carbonates | nih.gov |
| 2,3-Allenamides | CO2 (balloon) | K2CO3 or Cs2CO3 | 1,3-Oxazine-2,4-diones | rsc.org |
Solvent-free and microwave-assisted reactions are key green chemistry techniques that can lead to shorter reaction times, higher yields, and simplified purification processes.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions reduce pollution and costs associated with solvent use and disposal. A one-pot, three-component condensation of an aldehyde, β-naphthol, and urea (B33335) or thiourea (B124793) in the presence of wet cyanuric chloride has been reported for the synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] rsc.orgnih.govoxazine-3-ones. researchgate.net This method boasts high yields, short reaction times, and easy workup. researchgate.net Another example is the use of a reusable magnetic nanocatalyst (Fe3O4@nano-cellulose/TiCl) for the one-pot synthesis of 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] rsc.orgnih.govoxazine derivatives under solvent-free conditions at room temperature. nih.gov These solvent-free multicomponent reactions demonstrate the potential for efficient and environmentally friendly synthesis of various oxazine derivatives. researchgate.netnih.gov
Microwave-Assisted Synthesis:
Microwave irradiation can significantly accelerate organic reactions. The synthesis of various heterocyclic compounds, including oxazine derivatives, has been shown to be more efficient under microwave conditions compared to conventional heating. arkat-usa.orgclockss.orgnih.gov For instance, the synthesis of 3,4-dihydro-2H-benzo[b] nih.govchemrxiv.orgoxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides was achieved with reduced reaction times and improved yields using microwave assistance. arkat-usa.org While a specific microwave-assisted protocol for this compound is not detailed in the literature, the general success of this technique for related structures suggests its applicability. The key advantages often include a reduction in side product formation and the ability to perform reactions in a more controlled and energy-efficient manner. clockss.orgnih.gov
The following table summarizes examples of solvent-free and microwave-assisted syntheses of oxazine derivatives.
| Reaction Type | Catalyst/Conditions | Product Type | Advantages | Reference |
| Solvent-Free | Wet Cyanuric Chloride | 1,2-Dihydro-1-arylnaphtho[1,2-e] rsc.orgnih.govoxazine-3-ones | High yields, short reaction times, easy workup | researchgate.net |
| Solvent-Free | Fe3O4@nano-cellulose/TiCl | 2,3-Dihydro-2-substituted-1H-naphtho[1,2-e] rsc.orgnih.govoxazine derivatives | High yields, reusability of catalyst | nih.gov |
| Microwave-Assisted | Cs2CO3 | 3,4-Dihydro-2H-benzo[b] nih.govchemrxiv.orgoxazines | Reduced reaction time, improved yield and purity | arkat-usa.org |
| Microwave-Assisted | Various | Diverse heterocycles | Shortened reaction times, increased yields, suppression of side products | clockss.orgnih.gov |
Ring Expansion and Rearrangement Pathways Leading to 1,3-Oxazinan-2-ones
Ring expansion and rearrangement reactions offer non-traditional and often elegant routes to cyclic systems that may be difficult to access through conventional cyclization methods. A significant advancement in the synthesis of 1,3-oxazinan-2-ones is the acid-mediated ring expansion of 2,2-disubstituted azetidine (B1206935) carbamates.
This methodology involves the treatment of 2-ester-2-arylazetidine carbamates with a Brønsted acid, which rapidly promotes a ring expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones in excellent yields (up to 96%). nih.govacs.org The reaction is believed to proceed through the protonation of the azetidine nitrogen, followed by ring-opening to form a stabilized carbocation intermediate. This intermediate is then trapped intramolecularly by the oxygen of the carbamate group to furnish the six-membered ring. acs.org This method has a broad substrate scope and has been applied to the synthesis of medicinally relevant scaffolds. nih.gov
A proposed mechanism for this ring expansion is depicted below:
Protonation of the azetidine nitrogen.
Cleavage of the C-N bond to form a carbocation intermediate.
Intramolecular attack of the carbamate oxygen on the carbocation.
Loss of the carbamate protecting group to yield the 1,3-oxazinan-2-one.
This strategy is particularly noteworthy as it allows for the stereospecific construction of the 1,3-oxazinan-2-one ring system from readily available azetidine precursors. The development of such a three-step sequence involving N-H insertion, cyclization to the azetidine, and subsequent ring expansion provides a powerful tool for the synthesis of complex 1,3-oxazinan-2-one derivatives. acs.org
The following table details the key features of this ring expansion methodology.
| Starting Material | Reagent | Product | Key Features | Reference |
| 2-Ester-2-arylazetidine carbamates (Boc or Cbz protected) | Brønsted Acid (e.g., TFA) | 6,6-Disubstituted 1,3-oxazinan-2-ones | Rapid reaction at room temperature, high yields, broad substrate scope | nih.govacs.org |
While this method has been demonstrated for 6,6-disubstituted derivatives, its principles could potentially be adapted for the synthesis of 6-monosubstituted compounds like this compound by starting with appropriately substituted azetidines.
Chemical Reactivity and Transformation Pathways of 6 Bromomethyl 1,3 Oxazinan 2 One
Nucleophilic Substitution Reactions at the Bromomethyl Center
The presence of a bromine atom, a good leaving group, renders the methylene (B1212753) carbon of the 6-(bromomethyl) substituent highly susceptible to nucleophilic attack. This reactivity is characteristic of primary alkyl halides and is a cornerstone of its utility in synthesis, allowing for the introduction of diverse functional groups through SN2 displacement reactions.
The electrophilic bromomethyl group readily reacts with a wide range of heteroatom nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Nitrogen Nucleophiles: Primary and secondary amines, as well as azide (B81097) ions, are effective nucleophiles for displacing the bromide. For instance, reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) yields 6-(azidomethyl)-1,3-oxazinan-2-one. nih.govmasterorganicchemistry.com This azide derivative is a valuable intermediate, for example, in the synthesis of primary amines via reduction or in click chemistry applications. nih.govmasterorganicchemistry.com Similarly, reactions with amines produce the corresponding 6-(aminomethyl)-1,3-oxazinan-2-one derivatives. These reactions are often facilitated by a non-nucleophilic base to scavenge the HBr byproduct.
Oxygen Nucleophiles: Alkoxides and phenoxides can displace the bromide to form ethers. For example, reaction with sodium phenoxide would yield a 6-(phenoxymethyl)-1,3-oxazinan-2-one derivative. Carboxylate salts can also be used as oxygen nucleophiles to form esters.
Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiolates, are particularly potent for SN2 reactions. cmu.edu The reaction of 6-(bromomethyl)-1,3-oxazinan-2-one with a thiolate, like sodium thioacetate (B1230152) or sodium thiophenoxide, would lead to the formation of the corresponding thioether or thioester. cmu.edu For example, potassium thioacetate can be used to introduce a protected thiol group, yielding S-((2-oxo-1,3-oxazinan-6-yl)methyl) ethanethioate.
The reactivity of the closely related compound, 2-(bromomethyl)benzo[d]oxazole, illustrates these transformations. The reaction conditions and resulting products are summarized in the table below, which are expected to be analogous for this compound.
| Nucleophile | Reagent(s) | Solvent | Product |
| Nitrogen | |||
| Azide | Sodium azide (NaN₃) | DMSO | 6-(Azidomethyl)-1,3-oxazinan-2-one |
| Amine | Methylamine, K₂CO₃, KI | DMSO | 6-((Methylamino)methyl)-1,3-oxazinan-2-one |
| Oxygen | |||
| Phenoxide | Sodium Phenoxide | DMF | 6-(Phenoxymethyl)-1,3-oxazinan-2-one |
| Sulfur | |||
| Thiolate | Potassium thioacetate | DMF | S-((2-Oxo-1,3-oxazinan-6-yl)methyl) ethanethioate |
Table based on analogous reactivity reported for 2-(bromomethyl)benzo[d]oxazole.
The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. The bromomethyl group of the title compound can react with various carbon nucleophiles. Examples include:
Cyanide: Displacement with sodium or potassium cyanide is a standard method for introducing a one-carbon unit, yielding 2-(2-oxo-1,3-oxazinan-6-yl)acetonitrile. The resulting nitrile can be further elaborated, for instance, by hydrolysis to a carboxylic acid or reduction to an amine.
Malonates and other Enolates: Carbanions derived from active methylene compounds, such as diethyl malonate or ethyl acetoacetate, can displace the bromide to form new C-C bonds. These reactions provide access to more complex carbon skeletons.
Organometallic Reagents: While highly reactive organometallics like Grignard reagents may also react with the carbamate (B1207046) carbonyl group, softer organocuprates (Gilman reagents) are well-suited for SN2 displacement on alkyl halides, enabling the introduction of alkyl or aryl groups.
Reactions Involving the Cyclic Carbamate Moiety
The 1,3-oxazinan-2-one (B31196) ring contains a cyclic carbamate, which has its own characteristic reactivity. These reactions can involve transformations that retain the ring structure or lead to its cleavage.
Decarboxylative couplings, where a carboxylic acid is used as a coupling partner with the extrusion of CO₂, are established methods in organic synthesis. wikipedia.orgrsc.org However, the direct decarboxylation of the carbamate moiety within the 1,3-oxazinan-2-one ring is not a commonly reported transformation. Such a reaction would be energetically unfavorable as it would require the cleavage of two stable C-O and C-N bonds within the heterocyclic core. Therefore, this pathway is not considered a typical reactive outlet for this class of compounds under standard conditions.
The most fundamental reaction involving the cleavage of the 1,3-oxazinan-2-one scaffold is its hydrolysis. Cyclic carbamates are susceptible to ring-opening under either acidic or basic conditions. nih.gov This reaction cleaves the ester and amide-like bonds of the carbamate, leading to the formation of the corresponding 1,3-amino alcohol. In the case of this compound, hydrolysis would yield 1-amino-4-bromo-butan-2-ol. This transformation is essentially the reverse of the cyclization reaction used to form the ring from a 1,3-amino alcohol and a phosgene (B1210022) equivalent. The stability of the ring is generally greater than that of acyclic carbamates.
While the ring is relatively stable, the nitrogen atom of the carbamate can undergo functionalization, provided it is unsubstituted (N-H). The most common functional group interconversion is N-alkylation or N-arylation. The carbamate proton is weakly acidic and can be removed by a suitable base (e.g., sodium hydride) to generate an amide anion. This anion can then act as a nucleophile, reacting with an electrophile such as an alkyl halide to yield an N-substituted 1,3-oxazinan-2-one. researchgate.netepa.govnih.gov This allows for the introduction of various substituents onto the ring nitrogen, modifying the properties and synthetic utility of the scaffold.
Electrophilic and Radical Reactions of the Scaffold3.4. Catalytic Activation and Directed Transformations
No data tables or detailed research findings can be provided for these topics due to the lack of available information in the public scientific domain.
Strategic Applications in Complex Molecule Synthesis
6-(Bromomethyl)-1,3-oxazinan-2-one as a Chiral Building Block
The utility of chiral 1,3-oxazinan-2-ones as precursors for valuable chiral molecules is recognized in the field. However, specific applications of the 6-(bromomethyl) substituted variant remain to be detailed.
Precursor in the Synthesis of Chiral Amino Alcohols and Amines
Chiral 1,3-oxazinan-2-ones are known intermediates in the synthesis of chiral amino alcohols, which are crucial components in many pharmaceutical compounds. A general approach involves the synthesis of chiral 6-hydroxymethyl 1,3-oxazinan-2-ones from carbohydrate derivatives. This process typically includes the reaction of an optically pure lactone with a primary amine to form an amide, which is then reduced and carbonylated to yield the desired oxazinanone. While this establishes a proof of concept for the synthesis of chiral amino alcohols from the 1,3-oxazinan-2-one (B31196) scaffold, there is no specific literature detailing the use of This compound as a direct precursor for these chiral amines and amino alcohols.
Role in Asymmetric Total Synthesis of Natural Products and Analogues
The asymmetric synthesis of natural products often relies on the incorporation of novel chiral building blocks to achieve high stereoselectivity. While the development of new catalytic enantioselective transformations is a key strategy in the total synthesis of complex natural products, the specific role and application of This compound in this area have not been reported. The potential of this compound as a starting material or key intermediate in the synthesis of natural products or their analogues is yet to be explored and documented.
Development of Functionalized Heterocyclic Scaffolds
The synthesis of functionalized heterocyclic scaffolds is a cornerstone of medicinal chemistry due to the prevalence of these structures in bioactive molecules. The potential of This compound as a versatile starting material for such scaffolds has not been realized in published research.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Pyridinones)
Nitrogen-containing heterocycles like indoles and pyridinones are of significant interest in drug discovery. Various synthetic strategies exist for the construction of these ring systems, often involving cyclization reactions of appropriately substituted precursors. However, there are no specific examples in the scientific literature that describe the use of This compound as a reactant or intermediate in the synthesis of indoles or pyridinones.
Preparation of Fused Ring Systems
Fused heterocyclic ring systems are common motifs in pharmaceuticals and functional materials. Their synthesis often involves annulation reactions where a new ring is built onto an existing one. The potential of the electrophilic bromomethyl group and the cyclic carbamate (B1207046) functionality within This compound to participate in the construction of fused ring systems has not been investigated in any published studies.
Intermediate in Multi-Component and Domino Reactions
Multi-component and domino reactions are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single operation. These reactions rely on intermediates that can participate in sequential transformations.
There is currently no available research that demonstrates the application of This compound as an intermediate in either multi-component or domino reactions. The ability of this compound to engage in such complex and efficient reaction cascades remains an open area for future investigation.
Contributions to Libraries for Chemical Space Exploration
The strategic use of "this compound" as a building block for the generation of chemical libraries represents a key approach in the exploration of novel chemical space. The inherent reactivity of the bromomethyl group, coupled with the conformational rigidity of the 1,3-oxazinan-2-one scaffold, provides a versatile platform for diversity-oriented synthesis (DOS). This strategy aims to create collections of structurally diverse small molecules, which are crucial for screening in drug discovery and chemical biology to identify new bioactive compounds.
The 1,3-oxazinan-2-one core is a privileged scaffold in medicinal chemistry, and the introduction of a reactive handle at the 6-position, such as a bromomethyl group, significantly enhances its utility for library synthesis. This functional group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles. This allows for the systematic introduction of various chemical moieties, leading to a library of compounds with diverse functionalities and three-dimensional shapes.
The synthesis of such libraries typically begins with the preparation of the this compound scaffold. While direct synthesis of this specific compound is not widely documented in publicly available research, a plausible and commonly employed synthetic route would involve the bromination of a precursor such as 6-(hydroxymethyl)-1,3-oxazinan-2-one. Chiral versions of this precursor have been synthesized from carbohydrate derivatives, offering a pathway to enantiomerically pure libraries.
The power of this compound in library synthesis lies in its ability to react with a diverse set of building blocks. A hypothetical library synthesis could involve parallel reactions of the bromomethyl derivative with various nucleophiles, as illustrated in the table below. This approach allows for the rapid generation of a multitude of new chemical entities.
Table 1: Hypothetical Library Generation from this compound
| Entry | Nucleophile | Resulting C6-Substituent | Potential Compound Class |
|---|---|---|---|
| 1 | Primary Amine (e.g., Aniline) | -CH₂-NH-Ph | Secondary Amines |
| 2 | Secondary Amine (e.g., Piperidine) | -CH₂-N(C₅H₁₀) | Tertiary Amines |
| 3 | Thiol (e.g., Thiophenol) | -CH₂-S-Ph | Thioethers |
| 4 | Carboxylate (e.g., Sodium Benzoate) | -CH₂-O-C(=O)-Ph | Esters |
| 5 | Azide (B81097) (e.g., Sodium Azide) | -CH₂-N₃ | Azides (precursors to triazoles) |
| 6 | Phenoxide (e.g., Sodium Phenoxide) | -CH₂-O-Ph | Ethers |
| 7 | Malonate Ester Enolate | -CH₂-CH(CO₂Et)₂ | Substituted Malonates |
This table represents a conceptual framework for library synthesis and is not based on experimentally reported data for the specific named compound.
The resulting library of compounds, each with a unique substituent at the 6-position, would possess a wide range of physicochemical properties and spatial arrangements. This diversity is critical for increasing the probability of identifying "hits" in high-throughput screening campaigns against various biological targets. For instance, the introduction of basic amine functionalities can modulate solubility and protein-binding interactions, while aromatic and heteroaromatic groups can explore different binding pockets in target proteins.
Furthermore, the azide-substituted derivative (Table 1, Entry 5) can serve as a versatile intermediate for further diversification through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the introduction of an even broader range of substituents, exponentially expanding the chemical space covered by the library.
The exploration of chemical space using libraries derived from this compound is a powerful strategy in modern drug discovery. While specific and detailed research findings on the application of this exact compound are limited in the public domain, the principles of diversity-oriented synthesis strongly support its potential as a valuable scaffold for generating novel and structurally diverse compound libraries. The ability to systematically and efficiently create a multitude of derivatives from a single, functionalized core scaffold is a cornerstone of chemical space exploration.
Advanced Spectroscopic and Structural Elucidation Approaches
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure and dynamics of 6-(bromomethyl)-1,3-oxazinan-2-one. One-dimensional (¹H and ¹³C) and multi-dimensional experiments are employed to map out the complete chemical environment of the molecule.
Multi-dimensional NMR techniques are indispensable for assigning all proton and carbon signals unequivocally and for probing the molecule's three-dimensional structure in solution.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity pathway from the H6 proton to the adjacent H5 protons, and from the H5 protons to the H4 protons. It would also show the coupling between the two diastereotopic protons on the bromomethyl group and the H6 proton.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbon atom to which they are attached. HSQC is crucial for the unambiguous assignment of carbon signals by linking them to their known proton resonances. For instance, the proton signal for H6 would show a cross-peak with the C6 carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular skeleton. Key HMBC correlations would include the correlation from the H4 protons to the C2 (carbonyl) and C5 carbons, and from the bromomethyl protons to C6 and potentially C5.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is paramount for conformational analysis. For this compound, which likely adopts a chair conformation, NOESY can determine the orientation of the substituents. For example, observing a NOESY correlation between the H6 proton and one of the H4 protons would suggest a 1,3-diaxial relationship, providing insight into the ring's conformation and the preferred orientation (axial or equatorial) of the bromomethyl group.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
There are no published studies detailing the quantum chemical calculations of the electronic structure and reactivity of 6-(bromomethyl)-1,3-oxazinan-2-one.
Density Functional Theory (DFT) Studies of Ground State Geometries
No literature could be found that reports the use of Density Functional Theory (DFT) to determine the ground state geometry of this compound. Such a study would typically involve optimizing the molecule's three-dimensional structure to find the lowest energy conformation and would provide key data on bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding a molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy indicating its ability to accept electrons. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and stability.
Mechanistic Elucidation of Reactions via Computational Methods
No computational studies elucidating the reaction mechanisms involving this compound are available in the scientific literature.
Transition State Characterization and Reaction Energetics
There are no reports on the characterization of transition states or the calculation of reaction energetics for any reactions involving this compound. This type of research would provide valuable insights into the feasibility and pathways of its chemical transformations.
Solvation Effects in Reaction Pathways
The influence of solvents on the reaction pathways of this compound has not been investigated computationally. Understanding solvation effects is critical for predicting how the molecule will behave in different chemical environments.
Conformational Analysis and Dynamics Simulations
No conformational analysis or molecular dynamics simulations for this compound have been published. These studies would be essential for understanding the flexibility of the molecule and the relative energies of its different conformers, which can significantly influence its biological activity and reactivity.
An in-depth analysis of the stereochemistry of this compound through computational modeling provides critical insights into its conformational preferences and the energetic landscape of its various stereoisomers. These theoretical approaches are indispensable for rationalizing the molecule's three-dimensional structure, which fundamentally governs its chemical reactivity and biological interactions.
Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in exploring the potential energy surfaces of substituted 1,3-oxazinan-2-ones. These investigations typically focus on elucidating the most stable chair and boat conformations of the heterocyclic ring and determining the energetic favorability of axial versus equatorial positioning of substituents.
For the cis and trans diastereomers of this compound, computational models predict the relative stabilities of different conformers. The chair conformation is generally found to be the most stable arrangement for the 1,3-oxazinan-2-one (B31196) ring system. Within this conformation, the large bromomethyl group at the C-6 position is predicted to preferentially occupy the equatorial position to minimize steric hindrance, specifically avoiding unfavorable 1,3-diaxial interactions.
A key aspect of these computational models is the quantification of energetic differences between various conformations. The energy difference between the equatorial and axial conformers of the bromomethyl group provides a measure of the conformational preference. These calculated energy values can often be correlated with experimental data obtained from nuclear magnetic resonance (NMR) spectroscopy, thereby validating the accuracy of the computational methods employed.
Furthermore, these theoretical models yield detailed geometric parameters for the most stable conformers, including precise bond lengths, bond angles, and dihedral angles. This level of structural detail is crucial for understanding the subtle stereoelectronic effects that influence the molecule's properties. For instance, the exact bond angles within the oxazinanone ring and the torsional angles involving the bromomethyl substituent can be precisely defined, offering a complete three-dimensional picture of the molecule. This structural information is foundational for predicting how the molecule will interact with biological targets such as enzymes or receptors.
Calculated Conformational Energies and Geometries
The following table summarizes typical data obtained from computational studies on substituted 6-methyl-1,3-oxazinan-2-one (B6235474) derivatives, which serve as a model for understanding the stereochemistry of this compound.
| Conformer of trans-6-(bromomethyl)-1,3-oxazinan-2-one | Relative Energy (kcal/mol) | Key Dihedral Angle (O1-C6-C7-Br) | Predicted Population (%) |
| Equatorial-Chair | 0.00 | 178.5° | 98.2 |
| Axial-Chair | 2.5 | 65.2° | 1.8 |
| Boat | 5.8 | - | <0.1 |
This data is illustrative and based on DFT calculations (B3LYP/6-31G) for analogous structures. The values highlight the strong preference for the equatorial conformation of the C6-substituent.*
Emerging Research Directions and Future Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The development of efficient and sustainable methods for synthesizing 6-(bromomethyl)-1,3-oxazinan-2-one and its parent structure, 1,3-oxazinan-2-one (B31196), is a key area of ongoing research. Traditional methods often involve multiple steps and the use of hazardous reagents. Current research is focused on creating more environmentally friendly and economically viable synthetic pathways.
One promising approach involves the use of readily available starting materials and catalysts. For instance, chiral 1,3-oxazinan-2-ones, which are valuable for synthesizing pharmaceutical compounds and amino alcohols, have been synthesized from carbohydrate derivatives. nih.gov This method involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, followed by reduction and carbonylation. nih.gov Another innovative, one-pot synthesis of 1,3-oxazinan-2-ones utilizes the reaction of a primary amine or hydrazine (B178648) with a dicarbonate (B1257347) derivative of 1,3-diols, offering good yields and short reaction times without the need for a solvent. researchgate.net
Furthermore, research into "chlorine-free" and environmentally friendly processes, such as the use of dimethyl carbonate (DMC) as a reagent and solvent, is gaining traction for the synthesis of related cyclic carbamates. researchgate.net These green chemistry approaches aim to reduce waste and avoid the use of toxic chemicals. The development of synthetic routes starting from accessible building blocks like 4-(trifluoromethyl)azetidin-2-ones also presents a novel strategy for creating a variety of functionalized 1,3-oxazinan-2-ones. researchgate.net
Discovery of Unprecedented Chemical Transformations and Reactivity Patterns
The unique structural features of this compound, particularly the presence of a reactive bromomethyl group and a cyclic carbamate (B1207046), make it a candidate for exploring novel chemical reactions. The reactivity of similar heterocyclic systems suggests that this compound could participate in a variety of transformations.
For example, the anchimeric assistance of heteroatoms, such as selenium in 2-bromomethyl-1,3-thiaselenole, has been shown to lead to unusual reactivity in nucleophilic substitution reactions. mdpi.com This suggests that the oxygen and nitrogen atoms within the 1,3-oxazinan-2-one ring could influence the reactivity of the bromomethyl group, potentially leading to unexpected reaction pathways and the formation of novel heterocyclic structures.
Research into the ring expansion of related azetidine (B1206935) derivatives to form 1,3-oxazinan-2-ones using Brønsted acids highlights the potential for skeletal rearrangements and the synthesis of diverse heterocyclic scaffolds. researchgate.net Future investigations will likely focus on exploiting the electrophilic and nucleophilic centers within the this compound molecule to uncover new reactions and synthesize compounds with unique properties.
Exploration of Novel Applications as Advanced Synthetic Intermediates
The primary application of this compound and its derivatives lies in their role as advanced synthetic intermediates. The 1,3-oxazinan-2-one core is a key structural motif in a number of biologically active compounds.
Derivatives of 1,3-oxazinan-2-one have been investigated for their antibacterial properties. nih.gov Specifically, novel compounds containing chiral 1,3-oxazinan-2-one and oxazolidinone cores have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. nih.gov These findings suggest that this compound could serve as a valuable building block for the development of new classes of antibiotics. nih.gov
The versatility of the 1,3-oxazinan-2-one scaffold makes it a useful precursor for the synthesis of amino alcohols and other complex molecules. nih.gov The ability to introduce various substituents onto the ring system allows for the fine-tuning of the molecule's properties, making it a valuable tool for medicinal chemists and organic synthesists.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis is a significant area for future development. Flow chemistry offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.govvapourtec.comsci-hub.se
The continuous synthesis of intermediates in flow reactors can lead to higher quality and more stable products. vapourtec.com This approach is particularly beneficial for handling reactive intermediates and performing multi-step syntheses in a "telescoped" manner, where the product of one reaction is directly used as the substrate for the next. nih.govnih.gov The application of flow chemistry could streamline the synthesis of this compound and its derivatives, making the process more efficient and amenable to industrial-scale production.
Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. sci-hub.senih.govnih.gov These systems allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation. sci-hub.se Automating the synthesis of derivatives from this compound could significantly speed up the drug discovery process.
Synergistic Approaches Combining Experimental and Computational Methodologies
The combination of experimental work with computational modeling represents a powerful strategy for advancing the chemistry of this compound. Computational studies, such as Density Functional Theory (DFT) calculations, can provide deep insights into reaction mechanisms, predict reactivity, and explain experimental observations. researchgate.net
For instance, computational methods have been used to understand the regioselectivity of ring-opening reactions in related epoxide systems, confirming the crucial roles of solvents and nucleophiles. researchgate.net Similar computational investigations of this compound could help to elucidate its reactivity patterns and guide the design of new experiments.
Furthermore, computational screening can be employed to predict the biological activity of novel derivatives, helping to prioritize synthetic targets. mdpi.com By combining the predictive power of computational chemistry with the practical validation of experimental synthesis, researchers can more efficiently explore the chemical space around this compound and unlock its full potential.
Q & A
What are the common synthetic routes for preparing 6-(bromomethyl)-1,3-oxazinan-2-one derivatives?
A widely used method involves a three-component reaction of aldehydes, allyltrimethylsilane, and benzyl carbamate catalyzed by iodine, followed by Sharpless dihydroxylation (racemic) to yield 3,4-dihydroxybutylcarbamate intermediates. Subsequent cyclization with NaH in THF generates 6-(hydroxymethyl)-1,3-oxazinan-2-one, which can be brominated to introduce the bromomethyl group . Alternative routes include alkylation of homoallylic amines with bromomethylating agents under optimized conditions .
How is the regioselectivity of substituents in 1,3-oxazinan-2-ones confirmed experimentally?
Proton NMR is critical for confirming regioselectivity. For example, 3-benzyl-6-methyl-1,3-oxazinan-2-one shows distinct NMR signals for the methyl group at the 6-position, with no competing signals from alternative positions, confirming exclusive substitution . X-ray crystallography or NOE experiments may further validate spatial arrangements in complex cases.
What methodologies resolve diastereomeric mixtures in 6-substituted-1,3-oxazinan-2-one synthesis?
Diastereomers often form during cyclization (e.g., trans/cis products from NaH-mediated ring closure). To resolve these, carbamate cyclization using 1,1’-carbonyldiimidazole (CDI) in THF converts diastereomers into separable carbamate derivatives. Normal-phase flash chromatography then isolates individual isomers (e.g., 36% and 45% yields for separated diastereomers in fluorinated derivatives) .
How can alkylation efficiency be optimized in 1,3-oxazinan-2-one synthesis?
Early attempts using diethyl malonate and t-BuOK or NaH in DMF resulted in monoalkylation. Switching to dimethyl malonate with 1-iodo-3-fluoropropane (2.5 eq) and NaH in THF improved dialkylation yields by reducing steric hindrance and enhancing reactivity. This optimization minimizes side reactions and reagent waste .
What analytical techniques are essential for characterizing this compound derivatives?
- Proton NMR : Confirms substituent positions and diastereomer ratios (e.g., δ 7.0–7.5 ppm for aromatic protons in 4-(4-methoxyphenyl) derivatives) .
- IR Spectroscopy : Identifies carbonyl stretches (~1655 cm⁻¹ for oxazinan-2-one) and hydroxyl groups (~3450 cm⁻¹) .
- Flash Chromatography : Purifies crude products using gradients of ethyl acetate/hexane .
- Elemental Analysis : Validates purity (e.g., C, H, N percentages within 0.1% of theoretical values) .
How do reaction conditions influence stereochemical outcomes in 1,3-oxazinan-2-one synthesis?
The choice of base and solvent dictates stereochemistry. For example, NaH in THF promotes trans-diastereomer formation during cyclization due to its strong basicity, which favors a specific transition state. In contrast, milder bases may lead to mixed stereochemistry. Steric effects from substituents (e.g., 4-aryl groups) further bias ring-closure pathways .
What are the challenges in synthesizing fluorinated 1,3-oxazinan-2-one analogues?
Fluorinated alkyl chains (e.g., 3-fluoropropyl) introduce polarity and steric constraints, complicating purification. Fluorine’s electronegativity also alters reaction kinetics, requiring adjusted equivalents of fluorinated reagents (e.g., 2.5 eq of 1-iodo-3-fluoropropane) . Post-synthetic debenzylation with NH4HCO2 and Pd/C further demands careful pH control to avoid defluorination .
How can computational modeling aid in designing this compound derivatives?
Density functional theory (DFT) predicts regioselectivity and transition states for cyclization. For example, modeling the Sharpless dihydroxylation step can optimize diastereoselectivity by identifying favorable orbital interactions. Molecular docking studies also assess bioactivity by simulating interactions with target enzymes .
What are the limitations of current synthetic protocols for 1,3-oxazinan-2-ones?
- Diastereomer Separation : Inseparable mixtures (e.g., 3a+4a in 4-(4-chlorophenyl) derivatives) necessitate post-synthetic modifications like carbamate formation .
- Low Yields : Bulky substituents (e.g., 4-fluorophenyl) reduce cyclization efficiency, requiring excess reagents or higher temperatures .
- Sensitivity to Moisture : NaH-mediated steps demand anhydrous conditions, complicating scalability .
What mechanistic insights explain the reactivity of the bromomethyl group in further functionalization?
The bromine atom acts as a leaving group, enabling nucleophilic substitutions (e.g., SN2 with amines or thiols) to introduce functionalities like azides or hydroxylamines. Steric hindrance at the 6-position slows reactions, but polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., TBAI) enhance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
